Diethyl Isopropylidenemalonate (CAS 6802-75-1): A Technical Guide
Diethyl Isopropylidenemalonate (CAS 6802-75-1): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl isopropylidenemalonate, with CAS number 6802-75-1, is a versatile organic compound that serves as a key intermediate in the synthesis of a wide array of molecules, particularly in the pharmaceutical and agrochemical industries.[1] Structurally, it is the diethyl ester of isopropylidenemalonic acid, featuring a reactive α,β-unsaturated system that makes it a valuable building block in organic synthesis.[2] Its applications range from the synthesis of retinoids, barbiturates, and anticonvulsants to its use in the fragrance industry.[1][3][4] Recent literature has also highlighted its potential as a novel inhibitor of TAM and MET kinases, suggesting its relevance in oncology research.[5] This guide provides a comprehensive overview of its chemical properties, synthesis, key reactions, and experimental protocols.
Physicochemical and Spectroscopic Data
The fundamental properties of diethyl isopropylidenemalonate are summarized below. This data is essential for its handling, characterization, and use in experimental settings.
Table 1: Physicochemical Properties of Diethyl Isopropylidenemalonate
| Property | Value | Source(s) |
| CAS Number | 6802-75-1 | [4] |
| Molecular Formula | C₁₀H₁₆O₄ | [1][4] |
| Molecular Weight | 200.23 g/mol | [1][4] |
| Appearance | Clear colorless to pale yellow liquid | [3][4] |
| Boiling Point | 175-178 °C at 120 mmHg | [1][4] |
| Density | 1.021 g/mL at 25 °C | [1][4] |
| Refractive Index (n²⁰/D) | 1.451 | [1][4] |
| Flash Point | 229 °F (109.4 °C) | [1][4] |
| Storage Temperature | 2-8°C, Sealed in dry conditions | [4] |
| Solubility | Sparingly soluble in water; soluble in ethanol, acetone, ether | [3] |
| SMILES | O=C(OCC)/C(C(OCC)=O)=C(C)/C | [6] |
| InChIKey | WEISAZNMMVPNTH-UHFFFAOYSA-N | [4] |
Table 2: Spectroscopic Data Summary
| Spectrum Type | Description | Source(s) |
| ¹H NMR | Spectrum available in CDCl₃ | [7][8] |
| ¹³C NMR | Spectrum available | [8] |
| IR | FTIR, ATR-IR, and Vapor Phase IR spectra available | [8] |
| Mass Spectrum | Electron Ionization (EI) spectrum available | [9] |
| UV (λmax) | 214 nm in Ethanol | [4] |
Experimental Protocols
Detailed methodologies for the synthesis and key reactions of diethyl isopropylidenemalonate are provided below.
Synthesis via Knoevenagel Condensation
The most common method for synthesizing diethyl isopropylidenemalonate is the Knoevenagel condensation of diethyl malonate with acetone.[3][10] This reaction involves the nucleophilic addition of the active methylene group of diethyl malonate to the carbonyl group of acetone, followed by dehydration.[10]
Protocol 1: Zinc Chloride Catalyzed Synthesis
This protocol uses zinc chloride as a catalyst and acetic anhydride as a dehydrating agent.
-
Materials:
-
Procedure:
-
Combine diethyl malonate, acetone, acetic anhydride, and zinc chloride in a 500 mL three-neck flask.[11]
-
Heat the mixture to reflux and maintain for 24 hours.[11][12]
-
After 24 hours, cool the reaction mixture and add 200 mL of benzene.[11]
-
Wash the organic mixture with four 100 mL portions of water.[11]
-
Extract the combined aqueous layers with two 50 mL portions of benzene.[11]
-
Combine all organic layers and concentrate using a rotary evaporator.[11]
-
Purify the resulting residue by distillation under reduced pressure (boiling point: 112 °C at 9 mmHg) to yield diethyl isopropylidenemalonate.[11] The reported yield for this method is approximately 41%.[11]
-
Key Reactions and Applications
Diethyl isopropylidenemalonate is a precursor for more complex molecules, often utilized in conjugate addition reactions.
Protocol 2: Conjugate Addition of a Grignard Reagent
This protocol describes the synthesis of diethyl tert-butylmalonate via the copper(I) chloride-catalyzed conjugate addition of methylmagnesium iodide to diethyl isopropylidenemalonate.[13]
-
Materials:
-
Diethyl isopropylidenemalonate (100 g, 0.500 mol)[13]
-
Methylmagnesium iodide solution (prepared separately)[13]
-
Copper(I) chloride (1.0 g, 0.010 mol)[13]
-
Anhydrous ether (as solvent)[13]
-
10% Sulfuric acid (for quenching)[13]
-
Saturated aqueous sodium thiosulfate[13]
-
Magnesium sulfate (for drying)[13]
-
Reaction flask with cooling bath
-
-
Procedure:
-
Cool a solution of methylmagnesium iodide in ether to 0–5 °C using an ice-salt bath.[13]
-
Add 1.0 g of copper(I) chloride to the Grignard solution with stirring.[13]
-
Maintain the temperature at -5 to 0 °C and add a solution of diethyl isopropylidenemalonate (100 g) in 100 mL of anhydrous ether dropwise over 80–90 minutes.[13]
-
After the addition is complete, remove the cooling bath and stir the mixture for an additional 30 minutes.[13]
-
Pour the reaction mixture onto a mixture of ice (500-1000 g) and 400 mL of 10% sulfuric acid to quench the reaction.[13]
-
Separate the ether layer. Extract the aqueous phase with three 200 mL portions of ether.[13]
-
Combine the ether solutions and wash with 100 mL of saturated aqueous sodium thiosulfate.[13]
-
Dry the organic layer over magnesium sulfate and concentrate using a rotary evaporator.[13]
-
Purify the residual liquid by distillation to yield diethyl tert-butylmalonate (87-94% yield).[13]
-
Role in Drug Development and Organic Synthesis
Diethyl isopropylidenemalonate's utility stems from its status as a versatile building block.[1] Its chemical structure allows for the introduction of an isopropylidene-protected malonate moiety, which can be further modified to create complex molecular architectures.
-
Pharmaceutical Synthesis: It is a documented intermediate in the synthesis of barbiturates, anticonvulsants, and various heterocyclic compounds.[3] It has also been specifically used in the synthesis of retinoids, where modifications at the side-chain terminus are crucial for developing novel therapeutic agents.[1]
-
Kinase Inhibition: Research has identified diethyl isopropylidenemalonate as a starting point for developing novel inhibitors of TAM (Tyro3, Axl, Mer) and MET kinases, which are implicated in various cancers.[5]
-
Agrochemicals: The compound is employed in the creation of agrochemicals, including certain insecticides and herbicides.[1]
Safety and Handling
Diethyl isopropylidenemalonate is considered to have low acute toxicity but should be handled with care.[3]
-
Exposure: May cause mild irritation to the eyes, skin, and respiratory system.[3] Direct skin contact may lead to dermatitis in sensitive individuals.[3]
-
Handling: Use in a well-ventilated area.[3] Standard personal protective equipment (gloves, safety glasses) should be worn. Avoid inhalation of vapors.[3]
-
Storage: Store in a tightly sealed container in a cool (2-8°C), dry place.[4]
References
- 1. lookchem.com [lookchem.com]
- 2. CAS 6802-75-1: 1,3-Diethyl 2-(1-methylethylidene)propanedi… [cymitquimica.com]
- 3. Page loading... [guidechem.com]
- 4. Diethyl isopropylidenemalonate | 6802-75-1 [chemicalbook.com]
- 5. Page loading... [guidechem.com]
- 6. chemscene.com [chemscene.com]
- 7. Diethyl isopropylidenemalonate(6802-75-1) 1H NMR [m.chemicalbook.com]
- 8. Diethyl isopropylidenemalonate | C10H16O4 | CID 81255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Diethyl isopropylidenemalonate [webbook.nist.gov]
- 10. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 11. prepchem.com [prepchem.com]
- 12. Diethyl isopropylidenemalonate synthesis - chemicalbook [chemicalbook.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
